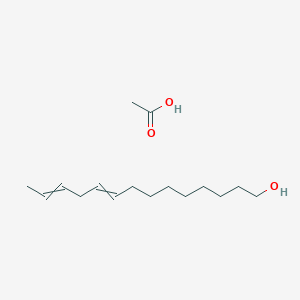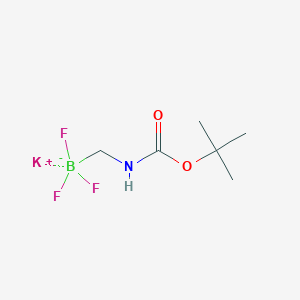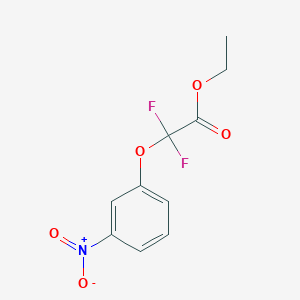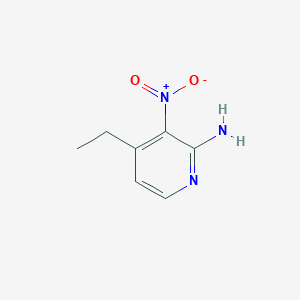
4-(Oxan-4-yloxy)piperidine
Vue d'ensemble
Description
“4-(Oxan-4-yloxy)piperidine” is a chemical compound with the CAS Number 933716-36-0 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 4-(tetrahydro-2H-pyran-4-yloxy)piperidine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 185.27 . It is an oil in its physical form .
Applications De Recherche Scientifique
Biomedical Applications :
- 4-(Oxan-4-yloxy)piperidine derivatives, such as aminoxyl radicals (nitroxides), have significant biomedical applications, including use as antioxidants, spin labels for proteins, spin probes in electron paramagnetic resonance (EPR) for oximetry, pH, or redox status, and as contrast agents in magnetic resonance imaging (MRI). These compounds have been studied for their stability in various biological conditions, which is critical for their effectiveness in these applications (Babic, Orio, & Peyrot, 2020).
Chemical and Molecular Studies :
- Piperidine derivatives have been explored for their potential in corrosion inhibition, specifically in the prevention of iron corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption and corrosion inhibition properties of these compounds (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
- In the field of organic chemistry, studies involving the synthesis and reactions of spiro[oxirane-2,4-piperidines] have been conducted. These compounds have been used as alkylating agents to introduce specific moieties onto heteroaromatic compounds, showcasing their potential in synthetic chemistry (Fishman & Cruickshank, 1968).
Pharmaceutical Research :
- Piperidine compounds have been evaluated for their potential as H3 antagonists, a type of histamine receptor, indicating their potential use in the development of new pharmaceutical agents (Dvorak, Apodaca, Barbier, Berridge, Wilson, Boggs, Xiao, Lovenberg, & Carruthers, 2005).
- Studies on serotonin receptor agonists have included piperidine derivatives, highlighting their potential in the treatment of neurological disorders (Sawant-Basak, Coffman, Walker, Ryder, Tseng, Miller, Lee, Vanase-Frawley, Wong, Brodney, Rapp, & Obach, 2013).
Material Science and Engineering :
- Piperidine derivatives have been investigated for their electrochemical properties, which can be crucial in various applications, including material science and engineering. This includes studies on novel Mannich bases and their characterization and electrochemical behavior (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Advanced Imaging Techniques :
- The potential of piperidine derivatives as fluorescent pH sensors has been explored. These compounds, with specific intramolecular hydrogen bonding abilities, could serve as novel sensors in various imaging techniques (Cui, Qian, Liu, & Zhang, 2004).
Safety and Hazards
Mécanisme D'action
Mode of Action
Related compounds such as piperidine have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These interactions can lead to various cellular changes, including inhibition of cell migration and cell cycle arrest .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in cell migration and cell cycle regulation . The downstream effects of these interactions can include changes in cell behavior and function .
Result of Action
Related compounds have been shown to inhibit cell migration and induce cell cycle arrest , which could potentially lead to a decrease in the proliferation of certain cell types.
Propriétés
IUPAC Name |
4-(oxan-4-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSVGKWIHLFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)



![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1424358.png)

![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)
![2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride](/img/structure/B1424363.png)




![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)
